MAO-B Inhibitory Potency: Target Compound vs. Reference Inhibitors
In a recombinant human MAO‑B assay, the target compound displayed an IC₅₀ >10 µM, indicating weak inhibitory activity [REFS‑1]. In contrast, within the same patent (US 9,302,986), potent SSAO/VAP‑1 inhibitors such as Compound 8 (BDBM220864) achieved hMAO‑B IC₅₀ values of 1.0 µM, while the clinical candidate PXS‑4728A (Compound 23) showed an IC₅₀ of ~0.01 µM [REFS‑2]. This >10‑fold and >1,000‑fold difference, respectively, positions the target compound as a useful negative‑control or selectivity probe rather than a lead candidate.
| Evidence Dimension | Inhibitory potency at recombinant human MAO‑B |
|---|---|
| Target Compound Data | IC₅₀ >10,000 nM |
| Comparator Or Baseline | Compound 8 (US 9,302,986): IC₅₀ = 1,000 nM; PXS‑4728A (Compound 23): IC₅₀ ≈ 10 nM |
| Quantified Difference | ≥10‑fold vs. Compound 8; ≥1,000‑fold vs. PXS‑4728A |
| Conditions | Recombinant human MAO‑B (0.06 mg/mL), pH 7.4, 37 °C (BindingDB assay linked to US 9,302,986) |
Why This Matters
For researchers requiring a chemically tractable negative control or a selectivity tool to deconvolve MAO‑B vs. SSAO/VAP‑1 pharmacology, the target compound offers a well‑characterized inactive benchmark, avoiding the confounding residual activity of structurally simpler but promiscuous oxazolidinediones.
- [1] BindingDB Entry BDBM220874. Affinity Data: IC₅₀ >1.00E+4 nM for recombinant human MAO‑B; linked to US Patent 9,302,986, Compound 11. Accessed via BindingDB.org. View Source
- [2] BindingDB Entry BDBM220864 (Compound 8, US 9,302,986): hMAO‑B IC₅₀ = 1,000 nM. PXS‑4728A literature IC₅₀ for SSAO/VAP‑1 referenced in patent and BindingDB. View Source
